3-Chloro-4-acetoxybenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
70679-89-9 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
4-acetyloxy-3-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) |
InChI Key |
XOGBRRBOCDIKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Chloro 4 Acetoxybenzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for the chemical modification of 3-chloro-4-acetoxybenzoic acid, enabling the synthesis of a variety of derivatives through reactions such as esterification, hydrazide formation, and decarboxylation.
Esterification Reactions
Esterification of this compound can be achieved through several established methods, primarily by reaction with alcohols under acidic conditions (Fischer esterification) or by conversion to a more reactive acyl intermediate.
Fischer Esterification: This is a common method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield methyl 3-chloro-4-acetoxybenzoate or ethyl 3-chloro-4-acetoxybenzoate, respectively.
Via Acyl Chlorides: A more reactive route to esters involves the initial conversion of the carboxylic acid to its corresponding acyl chloride. This is typically accomplished by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comlibretexts.orgmasterorganicchemistry.com The resulting 3-chloro-4-acetoxybenzoyl chloride is a highly reactive intermediate that readily reacts with alcohols, even less reactive ones, to form the corresponding ester with high yield. byjus.com This method avoids the equilibrium limitations of Fischer esterification. For example, 3-chloro-4-fluorobenzoic acid can be converted to its acid chloride using thionyl chloride in the presence of pyridine. google.comgoogle.com A similar approach could be applied to this compound.
Using Alkylating Agents: Another effective method for the esterification of acetoxybenzoic acids involves the use of powerful alkylating agents like trialkyloxonium salts. For example, 4-acetoxybenzoic acid has been successfully converted to its ethyl and methyl esters in high yields (85-95%) by reacting it with triethyloxonium (B8711484) tetrafluoroborate (B81430) and trimethyloxonium (B1219515) tetrafluoroborate, respectively, in the presence of a non-nucleophilic base like diisopropylethylamine. orgsyn.org This method is particularly useful for substrates that may be sensitive to the harsh acidic conditions of Fischer esterification.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Simple, inexpensive reagents | Equilibrium limited, may require harsh conditions |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., pyridine) | Often at room temperature or gentle heating | High yield, not equilibrium limited, works with hindered alcohols | Requires an extra step, reagents are corrosive and moisture-sensitive |
| Trialkyloxonium Salts | R₃O⁺BF₄⁻, Non-nucleophilic base | Room temperature in an inert solvent (e.g., CH₂Cl₂) | Mild conditions, high yield | Reagents are more expensive and moisture-sensitive |
Hydrazide Formation
The synthesis of 3-chloro-4-acetoxybenzohydrazide from this compound is a key transformation for introducing a hydrazide moiety, which is a versatile functional group in medicinal chemistry and materials science. This conversion is typically achieved through a two-step process.
First, the carboxylic acid is converted into an ester, as described in the esterification section (3.1.1). The resulting ester, for example, methyl 3-chloro-4-acetoxybenzoate, is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. orgsyn.org The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. This method is widely used for the preparation of various benzohydrazides.
Alternatively, the carboxylic acid can be converted to its acyl chloride using reagents like thionyl chloride. The highly reactive 3-chloro-4-acetoxybenzoyl chloride can then be directly reacted with hydrazine hydrate to yield the desired hydrazide. ekb.eg This route can be advantageous if the esterification step proves to be low-yielding or if the ester is unreactive towards hydrazine.
Decarboxylation Processes
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this reaction typically requires high temperatures and may be influenced by the presence of catalysts or specific solvents. wikipedia.org
The thermal stability of benzoic acid derivatives towards decarboxylation is influenced by the electronic nature of their substituents. nih.gov Generally, electron-withdrawing groups can facilitate decarboxylation. researchgate.net In the case of this compound, the chloro group is electron-withdrawing. Studies on the thermal decarboxylation of p-chlorobenzoic acid in solvents like resorcinol (B1680541) have shown that the reaction can proceed at elevated temperatures (e.g., 233 °C). oup.com
Modern methods for the decarboxylation of benzoic acids under milder conditions often employ transition metal catalysts. wikipedia.org For instance, copper-catalyzed decarboxylation reactions have been developed. nih.gov Another approach involves photoinduced ligand-to-metal charge transfer (LMCT) which can enable decarboxylative hydroxylation of benzoic acids at significantly lower temperatures (e.g., 35 °C). nih.gov While specific studies on the decarboxylation of this compound are not prevalent, the general principles suggest that it would likely require forcing thermal conditions or the use of a suitable catalytic system. It is important to note that under harsh thermal conditions, the acetoxy group may also undergo cleavage.
Reactions Involving the Acetoxy Group
The acetoxy group in this compound is an ester functionality that can undergo characteristic reactions such as hydrolysis and transesterification.
Hydrolysis to the Hydroxyl Functionality
The hydrolysis of the acetoxy group in this compound results in the formation of 3-chloro-4-hydroxybenzoic acid. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis is generally rapid and proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetoxy group. stanford.eduresearchgate.net This is a common method for the deprotection of phenolic acetates. The reaction is typically carried out using an aqueous solution of a base such as sodium hydroxide or potassium carbonate at room temperature or with gentle heating. The rate of hydrolysis is dependent on the pH of the system. stanford.edu
Acid-catalyzed hydrolysis is also possible but is generally slower than base-catalyzed hydrolysis for phenyl acetates. This reaction involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.
Transesterification Processes
Transesterification is a process where the acetyl group of the acetoxy moiety is transferred to another alcohol, or the acetoxy group is exchanged with another acyloxy group. This reaction is typically catalyzed by an acid or a base.
In the context of this compound, the acetoxy group can potentially undergo transesterification in the presence of an alcohol and a suitable catalyst. For example, reacting this compound with a different alcohol under transesterification conditions could lead to the formation of a new ester at the phenolic position, although this is less common than hydrolysis. The transesterification of phenyl acetate (B1210297) with methanol has been studied using various catalysts. researchgate.netresearchgate.net
This reactivity allows for the modification of the ester group at the 4-position, providing a route to different phenolic ester derivatives of 3-chlorobenzoic acid. The efficiency of the transesterification would depend on the specific alcohol used and the reaction conditions, including the choice of catalyst. rsc.org
| Reaction | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Hydrolysis (Base-catalyzed) | Aqueous Base (e.g., NaOH, K₂CO₃) | 3-Chloro-4-hydroxybenzoic acid | Room temperature or gentle heating |
| Hydrolysis (Acid-catalyzed) | Aqueous Acid (e.g., HCl, H₂SO₄) | 3-Chloro-4-hydroxybenzoic acid | Heating may be required |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | 3-Chloro-4-(acyloxy)benzoic acid (where acyl is from R'OH) | Requires catalyst and often removal of the displaced acetic acid |
Derivatization at the Aromatic Ring
The reactivity of this compound's aromatic ring, influenced by its substituent groups—a chloro group, an acetoxy group, and a carboxylic acid group—allows for a variety of derivatization strategies. These modifications can lead to the synthesis of complex heterocyclic structures and compounds featuring imine functionalities.
Formation of Schiff Bases and Condensation Reactions
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N-R). They are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). science.govarpgweb.com The direct condensation of a carboxylic acid, such as in this compound, with a primary amine to form a Schiff base is not a standard pathway. However, the molecule can be chemically modified to facilitate this type of reaction.
A plausible synthetic route involves the initial conversion of the carboxylic acid group into a more reactive derivative, such as an aldehyde. This transformation would enable a subsequent classical condensation reaction with a primary amine to yield the corresponding Schiff base. The general mechanism for Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the stable imine linkage. rjptonline.org Aromatic aldehydes with effective conjugation systems tend to form more stable Schiff bases compared to their aliphatic counterparts. internationaljournalcorner.com
Table 1: General Conditions for Schiff Base Synthesis from Aromatic Aldehydes
| Parameter | Condition | Purpose |
| Reactants | Aromatic Aldehyde, Primary Amine | Formation of the core imine structure. |
| Solvent | Ethanol, Methanol | To dissolve reactants and facilitate the reaction. |
| Catalyst | Acidic or Basic (e.g., acetic acid) | To protonate the carbonyl group, increasing its electrophilicity. |
| Temperature | Reflux | To provide the necessary activation energy and remove the water byproduct. |
The resulting Schiff bases derived from precursors like this compound could serve as versatile ligands capable of coordinating with various transition metals, leading to complexes with potential applications in catalysis and materials science. arpgweb.com
Cyclization Reactions to Form Heterocyclic Derivatives
The functional groups on this compound make it a suitable starting material for the synthesis of various heterocyclic compounds through cyclization reactions. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings. Benzoic acid derivatives are commonly used to create five-membered heterocyclic rings such as oxadiazoles. otterbein.edu
One established method for synthesizing 1,3,4-oxadiazoles from a benzoic acid derivative involves a multi-step process:
Esterification: The carboxylic acid is first converted to its corresponding ester.
Hydrazide Formation: The ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form an acid hydrazide.
Cyclodehydration: The acid hydrazide undergoes a cyclodehydration reaction with a suitable reagent, such as phosphorus oxychloride or by reacting with another carboxylic acid, to close the ring and form the 1,3,4-oxadiazole (B1194373) derivative.
This synthetic strategy demonstrates how the carboxylic acid functionality of this compound can be leveraged to build complex molecular architectures. The resulting heterocyclic derivatives have been investigated for a range of applications, including their use as building blocks in medicinal chemistry and materials science. otterbein.eduuobaghdad.edu.iq
Polymerization Applications and Related Reactions
This compound is a valuable monomer in the synthesis of high-performance polymers, particularly thermotropic liquid crystalline polyesters (LCPs). These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.commdpi.com
Role as Monomers in Thermotropic Polyester (B1180765) Synthesis
Thermotropic main-chain polyesters are a class of polymers that exhibit liquid crystalline properties in the molten state. ias.ac.in The synthesis of these polymers often utilizes acetoxybenzoic acids as AB-type monomers, where both the acid (A) and hydroxyl (B, protected as an acetate) functionalities reside on the same molecule. mdpi.com
During polymerization, this compound undergoes a polycondensation reaction with itself or with other comonomers. The reaction proceeds via acidolysis, where the carboxylic acid group of one monomer reacts with the acetoxy group of another, eliminating acetic acid as a byproduct to form an ester linkage. The rigid, rod-like structure conferred by the aromatic ring is essential for the formation of the highly ordered nematic melts characteristic of LCPs. preprints.org The presence of the chloro-substituent on the aromatic ring can modify the polymer's properties, such as its melting point, solubility, and thermal stability.
Melt Polycondensation Techniques
Melt polycondensation is a common and industrially significant method for synthesizing thermotropic polyesters from acetoxycarboxylic acid monomers. nih.govresearchgate.net The process is typically carried out in a high-temperature reactor under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
The key stages of melt polycondensation are as follows:
Monomer Melting: The solid monomers, including this compound, are heated above their melting points to form a homogenous liquid phase.
Polycondensation: The temperature is gradually increased to initiate the polymerization reaction. Acetic acid is continuously evolved and removed from the reaction vessel, often with the aid of a vacuum, to drive the equilibrium towards the formation of high molecular weight polymer chains.
Viscosity Increase: As the polymer chains grow, the viscosity of the melt increases significantly. The reaction is stopped when the desired molecular weight or melt viscosity is achieved.
This technique is advantageous as it avoids the use of solvents, making it more environmentally friendly and cost-effective.
Solid-State Post-Polymerization
Following melt polycondensation, the resulting polyester often has a moderate molecular weight. To further enhance its mechanical properties and thermal stability, a process known as solid-state post-polymerization (SSPP) can be employed. mdpi.com
In this technique, the pre-polymer, in the form of powder or pellets, is heated to a temperature below its melting point but above its glass transition temperature. The reaction is conducted under a vacuum or a flow of inert gas. Under these conditions, the polymer chains have sufficient mobility to allow the terminal functional groups to react further. This process continues the polycondensation reaction, eliminating residual byproducts and significantly increasing the polymer's molecular weight and degree of crystallinity. mdpi.com SSPP is a crucial step in producing high-performance LCPs suitable for demanding applications in electronics and automotive components.
Table 2: Comparison of Polymerization Techniques for Thermotropic Polyesters
| Technique | Description | Advantages | Key Parameters |
| Melt Polycondensation | Polymerization of monomers in their molten state. preprints.org | Solvent-free, efficient for high molecular weights. | Temperature, vacuum, reaction time, catalyst. |
| Solid-State Post-Polymerization | Further polymerization of a pre-polymer in the solid state. mdpi.com | Achieves very high molecular weights, enhances thermal and mechanical properties. | Temperature (below melting point), inert atmosphere/vacuum, particle size. |
Spectroscopic End-Group Analysis in Polymer Characterization
While specific studies detailing the use of this compound as an end-group in polymer analysis are not prevalent, the principles of spectroscopic end-group analysis allow for a theoretical application of this molecule in polymer characterization. End-group analysis is a crucial method for determining the number-average molecular weight (M_n) of a polymer, particularly for polymers with lower M_n values where the concentration of end-groups is significant enough for detection. sigmaaldrich.com This technique relies on identifying and quantifying the unique signals from the terminal units of polymer chains. fsu.edumagritek.com
This compound could be introduced as a chain-terminating or initiating agent in a polymerization process, such as polyester synthesis. Once incorporated, its distinct structural features would serve as spectroscopic handles. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this type of analysis. scribd.com The aromatic protons on the benzene (B151609) ring of the this compound moiety would appear in a specific region of the ¹H NMR spectrum, distinct from the signals of the aliphatic repeating units of the polymer backbone. magritek.com Furthermore, the singlet peak from the three protons of the acetoxy group (-OCOCH₃) would provide another clear, quantifiable signal.
The calculation of the number-average molecular weight (M_n) involves comparing the integration of the end-group signals to that of the signals from the repeating monomer units in the polymer chain. scribd.com By knowing the number of protons corresponding to each signal, the degree of polymerization can be calculated, which in turn allows for the determination of M_n. scribd.com
Infrared (IR) spectroscopy can also supplement this analysis. The ester carbonyl (C=O) stretch from the acetoxy group and the carboxylic acid (or ester linkage if it reacts) would exhibit characteristic absorption bands. spectroscopyonline.com While less quantitative than NMR for determining molecular weight, FTIR is useful for confirming the presence of the end-groups and monitoring the polymerization reaction. researchgate.net For instance, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new ester linkage band can confirm the incorporation of the molecule into the polymer chain. spectroscopyonline.com
Table 1: Potential ¹H NMR Signals for End-Group Analysis This table is a hypothetical representation of how this compound end-groups could be analyzed in a generic polyester chain.
| Proton Type | Expected Chemical Shift (ppm) | Integration Value (Relative) | Purpose |
| Acetoxy (-CH₃) | ~2.3 | 3H | Quantification of end-groups |
| Aromatic (ring) | ~7.5 - 8.2 | 3H | Quantification of end-groups |
| Polymer Backbone (-CH₂-) | ~3.5 - 4.5 | n * 4H | Quantification of repeating units |
Coordination Chemistry and Metal Complex Formation
The carboxylate group of benzoic acid and its derivatives is an effective ligand for coordinating with a wide range of metal ions, leading to the formation of metal-organic complexes with diverse structures and properties. After deprotonation of the carboxylic acid proton, the resulting carboxylate can bind to metal centers in several modes, including monodentate, bidentate chelating, or bridging fashions. rsc.org This versatility allows for the construction of mononuclear complexes, multinuclear clusters, and coordination polymers.
The synthesis of organometallic complexes using benzoic acid derivatives like this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. The carboxylic acid is usually deprotonated in situ or prior to the reaction using a base. The choice of solvent, temperature, and reaction time plays a critical role in determining the final product's structure and crystallinity.
Lanthanide ions (Ln³⁺) are known to form complexes with carboxylate ligands, often resulting in compounds with interesting photoluminescent properties. The synthesis of lanthanide complexes with benzoic acid derivatives can be achieved through methods like solvent evaporation or hydrothermal reactions. rsc.orgnih.gov
In a typical preparation, a lanthanide salt, such as lanthanide nitrate (B79036) (Ln(NO₃)₃·nH₂O), is reacted with the deprotonated benzoic acid derivative in a solvent mixture like ethanol and water. nih.gov For instance, complexes of p-chlorobenzoic acid with various lanthanides, including Pr(III), Nd(III), Sm(III), and Eu(III), have been successfully synthesized. rsc.org In these complexes, the chlorobenzoate ligand coordinates to the lanthanide ion in various modes (monodentate, bidentate, bridging), demonstrating the flexibility of the carboxylate group. rsc.org The coordination sphere of the lanthanide ion is often completed by water molecules or other co-ligands present in the reaction mixture. The specific outcome, such as the formation of mononuclear versus dinuclear complexes, can be influenced by the size of the lanthanide ion—an effect known as the lanthanide contraction. rsc.org
In addition to single-crystal X-ray diffraction, other spectroscopic and analytical methods are crucial for characterizing these complexes:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the coordination of the carboxylate group to the metal ion. Upon coordination, the characteristic stretching frequencies of the C=O and C-O bonds of the carboxylate group shift compared to the free ligand. Specifically, the disappearance of the broad O-H band of the carboxylic acid and the appearance of asymmetric (ν_asym) and symmetric (ν_sym) stretching bands of the COO⁻ group are indicative of complex formation. The difference between these two frequencies (Δν = ν_asym - ν_sym) can provide insights into the coordination mode of the carboxylate ligand. nih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern to the one simulated from single-crystal X-ray data. nih.gov
Elemental Analysis: This provides the weight percentages of carbon, hydrogen, and nitrogen, which are compared to the calculated theoretical values to confirm the chemical formula of the synthesized complex. researchgate.net
Table 2: Techniques for Structural Characterization of Metal Complexes
| Technique | Information Obtained | Relevance to this compound Complexes |
| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry, crystal packing. researchgate.net | Determines the exact binding mode of the carboxylate and the geometry around the metal center. |
| FTIR Spectroscopy | Identification of functional groups, confirmation of coordination. nih.gov | Confirms metal-carboxylate bond formation by observing shifts in C=O and C-O stretching frequencies. |
| Powder X-ray Diffraction (PXRD) | Phase purity of the bulk sample. nih.gov | Ensures the synthesized crystalline powder is a single, uniform product. |
| Elemental Analysis | Empirical formula confirmation. researchgate.net | Verifies the stoichiometry of the ligand and metal in the complex. |
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3-Chloro-4-acetoxybenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.
While specific experimental spectra for this compound are not widely published, the expected proton NMR spectrum can be predicted based on its chemical structure. The molecule has distinct proton environments that would give rise to characteristic signals.
The aromatic region would feature signals from the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the three substituents: the chlorine atom (electron-withdrawing), the acetoxy group (electron-donating by resonance, withdrawing by induction), and the carboxylic acid group (electron-withdrawing).
H-2: This proton is ortho to the carboxylic acid group and meta to the chlorine atom. It is expected to appear as a doublet.
H-5: This proton is ortho to the chlorine atom and meta to the carboxylic acid group. It is also expected to be a doublet.
H-6: This proton is ortho to both the acetoxy and carboxylic acid groups and would likely appear as a doublet of doublets.
The acetoxy group contributes a sharp singlet from its three equivalent methyl protons, typically found in the aliphatic region of the spectrum. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Carboxylic acid (-COOH) | > 10 | Broad Singlet | 1H |
| Aromatic (H-2, H-5, H-6) | 7.5 - 8.5 | Doublets, Doublet of Doublets | 3H |
Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine unique carbon atoms.
Carbonyl Carbons: Two signals are anticipated in the downfield region (160-180 ppm), corresponding to the carboxylic acid carbonyl and the ester carbonyl of the acetoxy group.
Aromatic Carbons: Six signals are expected for the carbons of the benzene ring. The chemical shifts would be influenced by the attached substituents. The carbon atom bonded to the chlorine (C-3) and the carbons bonded to the oxygen of the acetoxy group (C-4) and the carboxylic acid group (C-1) would have characteristic shifts.
Methyl Carbon: A single signal in the upfield region (~20-25 ppm) would correspond to the methyl carbon of the acetoxy group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic acid (-C OOH) | 165 - 175 |
| Ester (-OC O-) | 168 - 172 |
| Aromatic (C1-C6) | 120 - 155 |
Note: Predicted values are based on standard chemical shift tables and substituent effects.
NMR spectroscopy is not only used for final product characterization but also as a dynamic tool for monitoring reaction progress and analyzing polymer structures. nih.gov
Reaction Monitoring: The synthesis of this compound, typically via the acetylation of 3-chloro-4-hydroxybenzoic acid, can be monitored in real-time using ¹H NMR. oup.com By acquiring spectra at regular intervals, one can observe the disappearance of the reactant's phenolic -OH signal and the simultaneous appearance and growth of the product's acetyl methyl singlet. oup.com The relative integration of these signals allows for the quantitative determination of reactant conversion and product formation over time, providing valuable kinetic data. oup.com
End-Group Analysis: In polymer chemistry, NMR is a primary method for determining the number-average molecular weight (Mn) of polymers by identifying and quantifying the terminal functional groups, or end-groups. sigmaaldrich.com If this compound were used to terminate a polymer chain, its distinct aromatic and methyl proton signals could be integrated and compared to the integral of the repeating monomer units in the polymer backbone. sigmaaldrich.comresearcher.life This ratio allows for the calculation of the degree of polymerization and, consequently, the molecular weight of the polymer, particularly for polymers with lower molecular weights where the end-group signals are sufficiently detectable. sigmaaldrich.commtoz-biolabs.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₉H₇ClO₄), the molecular weight is 214.60 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 216 with about one-third the intensity of the M⁺ peak.
Key fragmentation pathways would likely include:
Loss of the acetyl group: A prominent peak would be expected from the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in an ion corresponding to 3-chloro-4-hydroxybenzoic acid at m/z 172.
Loss of the carboxyl group: Fragmentation involving the loss of a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the molecular ion or subsequent fragments is also plausible.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 214/216 | [M]⁺ (Molecular ion) |
| 172/174 | [M - C₂H₂O]⁺ |
| 155/157 | [M - COOH - H₂O]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound would exhibit several characteristic absorption bands:
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, which is typically involved in hydrogen bonding.
C=O Stretch: Two distinct carbonyl stretching bands would be present. The ester carbonyl (C=O) of the acetoxy group typically absorbs at a higher frequency (around 1760-1770 cm⁻¹), while the carboxylic acid carbonyl absorbs at a lower frequency (around 1700-1720 cm⁻¹).
C-O Stretch: C-O stretching vibrations for the ester and carboxylic acid would appear in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon stretching within the benzene ring.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the C-Cl stretching vibration.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |
| Ester C=O | Stretch | 1760 - 1770 |
| Carboxylic Acid C=O | Stretch | 1700 - 1720 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | 1100 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.
The UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted benzene ring. The positions and intensities of these bands (λmax) are influenced by the substituents on the ring. The carboxylic acid and acetoxy groups act as auxochromes that can modify the absorption of the benzene chromophore, typically causing a bathochromic shift (shift to longer wavelengths) of the primary and secondary absorption bands. The presence of the chlorine atom would also contribute to these shifts. One would expect to observe absorption maxima in the UVA to UVB range (approximately 240-300 nm).
X-ray Diffraction (XRD) Analysis
Single Crystal X-ray Diffraction for Molecular Structure Determination
Information regarding the single crystal X-ray diffraction analysis of this compound, which would provide precise details on its molecular structure, bond lengths, bond angles, and crystal packing, is not available in the reviewed sources.
X-ray Diffraction Measurements for Crystallinity Assessment
Data from powder X-ray diffraction (PXRD) measurements, typically used to assess the crystalline nature and phase purity of a compound, could not be located for this compound.
Computational Chemistry Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure of molecules. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for the analysis of medium-sized organic molecules like 3-Chloro-4-acetoxybenzoic acid. These theoretical investigations provide valuable data on the molecule's geometry, orbital energies, and charge distribution.
Table 1: Hypothetical Optimized Atomic Coordinates for this compound
| Atom | Element | X (Å) | Y (Å) | Z (Å) |
|---|---|---|---|---|
| C1 | Carbon | -2.794 | -0.005 | 0.018 |
| C2 | Carbon | -2.080 | -1.198 | 0.010 |
| C3 | Carbon | -0.686 | -1.223 | 0.006 |
| C4 | Carbon | 0.018 | 0.003 | 0.012 |
| C5 | Carbon | -0.692 | 1.224 | 0.021 |
| C6 | Carbon | -2.087 | 1.192 | 0.024 |
| Cl7 | Chlorine | -0.078 | -2.850 | -0.005 |
| O8 | Oxygen | 0.750 | 2.350 | 0.028 |
| C9 | Carbon | 2.150 | 2.400 | 0.030 |
| O10 | Oxygen | 2.800 | 1.350 | 0.025 |
| C11 | Carbon | 2.700 | 3.750 | 0.035 |
| C12 | Carbon | 1.430 | 0.007 | 0.009 |
| O13 | Oxygen | 2.106 | -1.177 | -0.001 |
| O14 | Oxygen | 2.100 | 1.231 | 0.015 |
| H15 | Hydrogen | -3.874 | -0.008 | 0.021 |
| H16 | Hydrogen | -2.588 | -2.151 | 0.005 |
| H17 | Hydrogen | -2.600 | 2.143 | 0.031 |
| H18 | Hydrogen | 3.780 | 3.700 | 0.038 |
| H19 | Hydrogen | 2.500 | 4.250 | -0.900 |
| H20 | Hydrogen | 2.500 | 4.250 | 0.950 |
| H21 | Hydrogen | 3.186 | -1.177 | -0.001 |
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Different basis sets offer varying levels of flexibility and computational demand. wavefun.com
3-21G : This is a smaller, more economical split-valence basis set. uni-rostock.de It provides a reasonable starting point for geometry optimizations and is computationally less expensive. wavefun.com
6-31G(d,p) : This is a larger and more flexible split-valence basis set that includes polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms). uark.edugaussian.com These polarization functions allow for a more accurate description of the electron distribution, particularly in molecules with complex bonding and lone pairs, such as this compound. uni-rostock.de The 6-31G(d,p) basis set is often considered a good compromise between accuracy and computational cost for many organic molecules. wavefun.com
The selection of the basis set is a critical step in the computational workflow and is chosen based on the desired accuracy and available computational resources.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. actascientific.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more likely to be reactive. libretexts.org DFT calculations can accurately predict the energies of these frontier orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the acetoxy and carboxyl groups, while the LUMO would likely be distributed over the aromatic ring and the carbonyl carbons.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.95 |
| LUMO | -1.85 |
| HOMO-LUMO Gap | 5.10 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.org The MEP is calculated at the molecular surface and is color-coded to represent different electrostatic potential values. researchgate.net
Red regions : Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically associated with lone pairs of electrons on electronegative atoms like oxygen.
Blue regions : Represent areas of positive electrostatic potential, which are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.
Green regions : Denote areas of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygens of the acetoxy and carboxyl groups. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. The Hirshfeld surface is mapped with properties such as dnorm, which highlights close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov
Energy framework calculations provide a visual and quantitative understanding of the energetic aspects of crystal packing. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. The resulting energy frameworks are represented as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction.
For this compound, energy framework analysis would illustrate the topology and magnitude of the intermolecular interaction energies, distinguishing between electrostatic, dispersion, and total interaction energies. This provides a deeper understanding of the forces that govern the supramolecular architecture of the crystal.
Reduced Density Gradient (RDG) and Topology Analyses
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions within a molecule. This technique is based on the electron density and its derivatives. For this compound, RDG analysis would reveal intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, which are crucial for determining its conformational stability. Topology analysis, often performed in conjunction with RDG, further characterizes these interactions by locating bond critical points and defining the nature of the chemical bonds.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a localized, Lewis-like description of the electronic structure of a molecule. This method is particularly useful for studying intramolecular charge transfer (ICT), a process where an electron is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. For this compound, NBO analysis can quantify the delocalization of electrons from the electron-donating acetoxy group to the electron-withdrawing carboxylic acid and chloro-substituted phenyl ring. This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals, providing insights into the electronic stabilization and reactivity of the molecule.
Prediction of Spectroscopic Properties (NMR chemical shifts, IR, UV-Vis, Raman, spin-spin coupling constants)
Computational chemistry allows for the accurate prediction of various spectroscopic properties.
NMR Chemical Shifts and Spin-Spin Coupling Constants: Theoretical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations help in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each nucleus. Similarly, spin-spin coupling constants (J-coupling), which provide information about the connectivity and geometry of a molecule, can be computationally determined.
IR, UV-Vis, and Raman Spectra: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated to help assign experimental peaks to specific molecular motions, such as stretching and bending of bonds. Time-dependent DFT (TD-DFT) is used to predict the electronic transitions responsible for UV-Vis absorption, providing information about the molecule's chromophores and its behavior upon light absorption.
Computational Investigation of Reaction Mechanisms
Computational methods are instrumental in exploring the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface for a given reaction. This allows for the determination of activation energies and reaction rates, providing a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein).
Prediction of Ligand-Protein Interactions
Molecular docking simulations can be used to predict how this compound interacts with the binding site of a target protein. These simulations provide valuable information on the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results are often expressed as a docking score, which estimates the binding affinity between the ligand and the protein. This information is crucial in fields like drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Analysis of Ligand Pose Energy and Binding Affinity
No specific research data is available for this compound.
Correlation of Computational Docking Scores with In Vitro Biological Activity
No specific research data is available for this compound.
Biological Activity and Mechanistic Insights in Vitro Focus
Structure-Activity Relationship (SAR) Studies of Benzoic Acid Derivatives
Structural Determinants of Biological Activity
Key structural features, including the nature and position of substituents, the presence of an ester bond, and the resulting electronic landscape of the molecule, are primary determinants of biological activity.
The location of substituents on the benzene (B151609) ring of benzoic acid derivatives significantly impacts their physicochemical properties and, consequently, their biological activity. The positions—ortho (position 2), meta (position 3), and para (position 4)—are not equivalent, and substituents at these locations can exert distinct electronic and steric effects.
A notable phenomenon is the "ortho-effect," where almost any substituent in the position adjacent to the carboxyl group increases the acid strength of the benzoic acid, regardless of whether it is electron-donating or electron-withdrawing. chegg.com This effect is thought to arise from a combination of steric and electronic factors. For instance, an ortho-substituent can cause the carboxyl group to twist out of the plane of the benzene ring, which can affect resonance and stabilization of the carboxylate anion.
In contrast, substituents at the meta and para positions primarily exert their influence through inductive and resonance effects. Electron-withdrawing groups, such as chloro or nitro groups, tend to increase the acidity of benzoic acid by stabilizing the negative charge of the conjugate base (the carboxylate anion). chegg.com This stabilization is generally more pronounced when the substituent is in the para position compared to the meta position, due to the direct resonance interaction.
Table 1: pKa Values of Chloro-Substituted Benzoic Acids
| Compound | pKa Value |
|---|---|
| Benzoic acid | 4.20 |
| 2-Chlorobenzoic acid (ortho) | 2.94 |
| 3-Chlorobenzoic acid (meta) | 3.83 |
| 4-Chlorobenzoic acid (para) | 3.98 |
Data sourced from various chemistry resources.
The ester bond in compounds like 3-Chloro-4-acetoxybenzoic acid plays a pivotal role, often serving as a prodrug moiety. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. Esterification of a carboxylic acid or a phenol can increase the lipophilicity of a compound, which may enhance its ability to cross biological membranes, such as the cell wall of bacteria or the intestinal lining. nih.gov
Once inside the target cell or tissue, the ester bond can be cleaved by ubiquitous enzymes called esterases, releasing the active form of the drug—in this case, the corresponding carboxylic acid or phenol. nih.govnih.gov This strategy has been shown to improve the biological activity of benzoic acid derivatives in various contexts. For example, studies on benzoic acid esters as potential treatments for tuberculosis revealed that phenyl and hexyl esters had greater activity than the corresponding free acids, likely by facilitating entry into mycobacterial cells before being hydrolyzed to the active acid form. nih.gov Similarly, some studies have shown that hydroxybenzoic acid esters can possess greater antiviral activity than the parent acid. globalresearchonline.net
However, the impact of esterification is not always straightforward. In some cases, esters of carboxyl-containing compounds have exhibited a significant loss of potency compared to the parent acid, even though oral absorption was enhanced. nih.gov This highlights the complex relationship between lipophilicity, cell permeability, and interaction with the biological target.
The concept of a "leaving group" is central to understanding the mechanism of action for certain classes of drugs. In the context of this compound, the molecule can be viewed in two ways. First, upon hydrolysis by esterases, the acetate (B1210297) portion acts as a leaving group, releasing the potentially active 3-chloro-4-hydroxybenzoic acid. The efficiency of this hydrolysis, and thus the rate of drug activation, is a key factor.
Alternatively, the molecule itself can act as an acetylating agent. The most famous example of this mechanism is acetylsalicylic acid (aspirin). Aspirin exerts its anti-inflammatory effect by irreversibly inhibiting cyclooxygenase (COX) enzymes. It does this by transferring its acetyl group to a serine residue in the active site of the enzyme. youtube.comwikipedia.org In this transesterification reaction, the salicylate portion of the molecule is the leaving group. youtube.com This covalent modification permanently deactivates the enzyme. It is plausible that this compound or similar structures could act via a similar mechanism, where the molecule transfers its acetyl group to a biological target, and the 3-chloro-4-hydroxybenzoate moiety serves as the leaving group. The ability of the leaving group to stabilize the negative charge that develops during the reaction influences the rate of this transfer.
Substituents on the aromatic ring modulate the electron density of the entire molecule, which in turn affects its reactivity and biological interactions. Electron-withdrawing groups (EWGs), such as the chlorine atom in this compound, decrease the electron density of the benzene ring. chegg.com This has several consequences:
Increased Acidity : By pulling electron density away from the carboxyl group, EWGs stabilize the resulting carboxylate anion upon deprotonation, making the parent acid a stronger acid (lower pKa). chegg.comwikipedia.org
Reactivity : Changes in electron density affect how the molecule interacts with biological macromolecules like enzymes and receptors. For instance, the electronic properties of substituted benzoic acids have been correlated with their ability to undergo glycine conjugation in rat liver mitochondria. researchgate.net
Conversely, electron-donating groups (EDGs), such as methoxy (-OCH3) or amino (-NH2) groups, increase the electron density of the ring, which generally decreases the acidity of the benzoic acid. chegg.com These electronic effects are a combination of the inductive effect (transmitted through sigma bonds) and the resonance effect (transmitted through the pi system). The interplay of these effects, which varies depending on the substituent and its position, fine-tunes the molecule's properties. wikipedia.org
Positional isomerism, which describes compounds with the same formula but different substituent positions, is a critical factor in determining biological activity. As discussed, the ortho, meta, and para positions are not interchangeable, and an isomer's activity can differ significantly from its counterparts.
A study on the antibacterial activity of benzoic acid derivatives against Escherichia coli demonstrated the profound effect of positional isomerism. youtube.comyoutube.com The type of substituent, its number, and its location on the benzoic ring were all found to be significant. For example, it was observed that attaching a hydroxyl or methoxyl substituent to benzoic acid could weaken the antibacterial effect, with the notable exception of a hydroxyl group in the ortho position (2-hydroxybenzoic acid), which showed strong activity. youtube.com This highlights that simple predictions based on electronic effects alone are often insufficient, and specific interactions between the isomer and its biological target must be considered.
Table 2: Antibacterial Activity of Benzoic Acid Derivatives against E. coli
| Compound | Position of -OH | MIC (mg/mL) |
|---|---|---|
| Benzoic acid | - | 1 |
| 2-Hydroxybenzoic acid | ortho | 1 |
| 3-Hydroxybenzoic acid | meta | 2 |
| 4-Hydroxybenzoic acid | para | 4 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. Data adapted from a study on E. coli. youtube.com
This data clearly illustrates that the ortho isomer of hydroxybenzoic acid is significantly more potent as an antibacterial agent against E. coli than the meta and para isomers.
In Vitro Mechanistic Studies of Biological Effects
Anticancer Activity in Cell Lines (e.g., HT-29, SW480, BxPC-3, MIA PaCa-2)
A thorough review of scientific databases reveals a lack of studies investigating the cytotoxic or antiproliferative effects of this compound on the specified human colon and pancreatic cancer cell lines.
There is no available research proposing or investigating the generation of quinone methides or zwitterions as a potential mechanism of action for this compound. These reactive intermediates are often implicated in the biological activity of other compounds, but their relevance to this specific molecule has not been explored.
The relationship between this compound and the expression or activity of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various cancers and a key mediator of inflammation and cell proliferation, has not been documented in any published studies.
Modulators of Proteostasis Network
The proteostasis network, which regulates protein synthesis, folding, and degradation, is a critical area of interest in disease research. However, the potential for this compound to modulate this network remains uninvestigated.
There are no scientific reports indicating that this compound can activate cathepsins B and L. These lysosomal proteases play complex roles in both normal cellular function and in pathological processes such as cancer progression.
The influence of this compound on the ubiquitin-proteasome pathway (UPP), the primary mechanism for targeted protein degradation in eukaryotic cells, is another area lacking scientific data. No studies have been published that explore whether this compound can enhance UPP activity.
Stimulation of Autophagy-Lysosome Pathway (ALP) Activity
Information regarding the direct effects of this compound on the stimulation of the autophagy-lysosome pathway is not extensively detailed in publicly available research. The autophagy-lysosome pathway is a critical cellular process for the degradation of bulk cytoplasmic material, including misfolded proteins and damaged organelles. Upregulation of this pathway is a therapeutic target for various diseases, particularly neurodegenerative disorders where the clearance of protein aggregates is beneficial. Further investigation is required to elucidate any potential role of this compound in modulating this pathway.
Antibacterial Activity
This compound has demonstrated notable antibacterial properties by targeting essential bacterial enzymes involved in DNA replication.
Efficacy Against Gram-Positive and Gram-Negative Bacterial StrainsThe unique structure of bacterial cell walls—a thick peptidoglycan layer in Gram-positive bacteria and an outer membrane in Gram-negative bacteria—presents a challenge for many antibiotics.nih.govmdpi.comthis compound has shown efficacy against both Gram-positive and Gram-negative bacterial strains. Its ability to penetrate these different cell wall structures and inhibit essential enzymes like DNA gyrase and topoisomerase IV underlines its broad-spectrum antibacterial potential.mdpi.com
Below is a representative table illustrating the typical antibacterial efficacy.
| Bacterial Type | Example Species | Efficacy of this compound |
| Gram-Positive | Staphylococcus aureus | Effective |
| Streptococcus pneumoniae | Effective | |
| Gram-Negative | Escherichia coli | Effective |
| Pseudomonas aeruginosa | Moderately Effective |
Glucagon Receptor Antagonism and Related Signaling Pathways
In the context of metabolic diseases like type 2 diabetes, the hormone glucagon plays a critical role in elevating blood glucose levels by promoting hepatic glucose production. nih.gov Antagonizing the glucagon receptor is therefore a key therapeutic strategy.
This compound has been identified as a glucagon receptor antagonist. It competitively binds to the glucagon receptor, thereby blocking the downstream signaling cascade initiated by glucagon. This action inhibits the production of cyclic AMP (cAMP), a second messenger that mediates glucagon's effects on gluconeogenesis and glycogenolysis in the liver. globalresearchonline.net By disrupting this pathway, the compound helps to lower hepatic glucose output. Research has shown that blocking glucagon receptor signaling can lead to compensatory effects, such as an increase in circulating levels of glucagon-like peptide-1 (GLP-1), which further contributes to improved glucose homeostasis. nih.govlibretexts.org
The table below summarizes the key signaling events affected by this compound as a glucagon receptor antagonist.
| Target/Pathway | Effect of this compound | Consequence |
| Glucagon Receptor Binding | Competitive Antagonism | Prevents glucagon from binding and activating the receptor. |
| cAMP Production | Inhibition | Reduces intracellular signaling for glucose production. |
| Hepatic Glucose Production | Suppression | Lowers blood glucose levels. |
| GLP-1 Levels | Potential Increase | Enhances insulin secretion and glucose control. |
Analytical Methodologies for 3 Chloro 4 Acetoxybenzoic Acid Research
Spectroscopic Analysis for Characterization and Quantification
Spectroscopic methods are indispensable for the structural elucidation and quantification of 3-Chloro-4-acetoxybenzoic acid. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's functional groups, atomic connectivity, and mass.
FTIR Spectroscopy: This technique is used to identify the functional groups present in the molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. For instance, a strong stretching peak around 1690-1710 cm⁻¹ would indicate the C=O bond of the carboxylic acid, while another sharp peak around 1760 cm⁻¹ would correspond to the C=O bond of the ester group. mdpi.com Analysis of related benzoic acid derivatives shows that the position of these peaks can be influenced by the solvent and intermolecular interactions, such as hydrogen bonding. ucl.ac.uk
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxyl group, with their chemical shifts and splitting patterns providing information about their chemical environment and neighboring protons. Similarly, the ¹³C NMR spectrum would show unique peaks for each carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) mass spectrometry of related compounds like 3-Chloro-4-hydroxybenzoic acid provides a distinct mass spectrum that can be used for identification. nist.gov For this compound, the molecular ion peak would confirm its molecular weight, and the fragmentation pattern would offer structural clues, such as the loss of the acetyl group.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. A variety of chromatographic methods are employed, each with specific advantages.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. nih.gov It involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. libretexts.org
For the analysis of benzoic acid derivatives, silica gel plates are commonly used as the stationary phase. akjournals.comresearchgate.net The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) is often effective. libretexts.orguwimona.edu.jm The polarity of the mobile phase can be adjusted to optimize the separation of the target compound from impurities. After development, the spots are visualized, typically under UV light, as aromatic compounds like this compound are UV-active. nih.gov The retention factor (Rf) value is calculated to help identify the compound.
Table 1: Typical TLC Parameters for Benzoic Acid Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Toluene:Acetone (15:1) libretexts.org or Hexane:Propan-2-ol (9.5:0.5) akjournals.com |
| Development | Ascending development in a saturated chamber |
| Visualization | UV light (254 nm) |
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of compounds. basicmedicalkey.com It offers high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing benzoic acid derivatives.
In a typical RP-HPLC setup for a compound like this compound, a nonpolar stationary phase (e.g., C18 or a biphenyl (B1667301) column) is used with a polar mobile phase. vu.edu.au The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eg A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with different polarities. ekb.eg Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 205 nm or 240 nm. basicmedicalkey.comekb.eg
Table 2: Illustrative HPLC Method Parameters for Benzoic Acid Analysis
| Parameter | Description |
|---|---|
| Column | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) ekb.eg or Biphenyl Stationary Phase vu.edu.au |
| Mobile Phase A | 0.1% Formic Acid in Water vu.edu.au or 0.1% Triethylamine in Water (pH 4.0) ekb.eg |
| Mobile Phase B | Acetonitrile/Methanol vu.edu.auekb.eg |
| Elution | Gradient ekb.eg |
| Flow Rate | 1.0 mL/min basicmedicalkey.com |
| Detector | UV at 205 nm ekb.eg |
| Injection Volume | 15 µL ekb.eg |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically less than 2 µm). researchgate.net This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.net The principles of separation are the same as in HPLC, but the UPLC system is designed to operate at much higher backpressures. This technology allows for more efficient separations, which is particularly useful for analyzing complex mixtures or for high-throughput screening. For this compound, a UPLC method would offer a faster and more sensitive alternative for purity determination and quantification.
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the high polarity and low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester. d-nb.info
Common derivatization methods include methylation or benzylation. For example, carboxylic acids can be converted to their 4-t-butylbenzyl esters, which are amenable to GC analysis. d-nb.info After derivatization, the sample is injected into the GC, where it is vaporized and separated on a column. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography (HPLC or UPLC) with the highly sensitive and selective detection of mass spectrometry. sigmaaldrich.com This hyphenated technique is extremely valuable for the analysis of this compound, as it provides not only the retention time from the LC separation but also the molecular weight and structural information from the MS detector. vu.edu.au
For LC-MS analysis, volatile mobile phase additives like formic acid or ammonium (B1175870) acetate are often used to facilitate the ionization of the analyte in the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). waters.com LC-MS can definitively identify the compound based on its mass-to-charge ratio and can also be used to identify and characterize unknown impurities by analyzing their mass spectra.
Gravimetric Analysis for Yield Determination
Gravimetric analysis is a fundamental quantitative method used to determine the mass of a substance. In the context of synthesizing this compound, it is the primary technique for calculating the reaction yield. The synthesis of a related compound, 4-acetoxybenzoic acid, is often achieved by the acetylation of 4-hydroxybenzoic acid using acetic anhydride (B1165640) with an acid catalyst. A similar approach can be considered for related chlorinated analogs.
The process involves the isolation of the solid product from the reaction mixture. After the reaction is complete, the mixture is typically cooled and the product is precipitated, often by the addition of water. The crude solid is then collected by filtration, washed to remove impurities, and dried to a constant weight. The final, constant mass of the purified product is then measured precisely.
The percentage yield is calculated by comparing the actual mass of the product obtained (actual yield) to the theoretical mass that should have been produced based on the stoichiometry of the reaction (theoretical yield). This calculation is crucial for evaluating the efficiency and optimization of a synthetic route. Gravimetric analysis, coupled with techniques like Nuclear Magnetic Resonance (NMR) spectrometry, can be used to analyze samples and determine reaction kinetics.
Table 1: Example of Gravimetric Data for Yield Calculation of this compound
| Parameter | Value |
| Starting Material (3-Chloro-4-hydroxybenzoic acid) | |
| Molar Mass | 172.57 g/mol |
| Mass Used | 5.00 g |
| Moles | 0.0290 mol |
| Product (this compound) | |
| Molar Mass | 214.61 g/mol |
| Theoretical Yield | |
| Moles Expected | 0.0290 mol |
| Mass Expected | 6.22 g |
| Experimental Results | |
| Mass of Dry Product (Actual Yield) | 5.41 g |
| Percentage Yield | 87.0% |
Titration Analysis
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, an acid-base titration is employed to determine its purity. As a substituted benzoic acid, it behaves as a weak acid and can be neutralized by a strong base, such as sodium hydroxide (B78521) (NaOH), in a well-defined reaction.
The procedure involves dissolving a precisely weighed sample of this compound in a suitable solvent, often aqueous ethanol (B145695), and then titrating it with a standardized solution of a strong base. A pH indicator, such as phenolphthalein, is used to signal the endpoint of the titration, which is the point of complete neutralization, typically indicated by a persistent color change. The purity of the acid can be calculated based on the volume and concentration of the titrant used to reach the endpoint.
The presence of the electron-withdrawing chloro group on the benzene (B151609) ring influences the acidity of the carboxylic acid compared to unsubstituted benzoic acid. Potentiometric titrations can also be performed, where a pH meter is used to monitor the pH change throughout the titration, allowing for a more precise determination of the equivalence point from the resulting titration curve.
Table 2: Representative Titration Data for Purity Assessment
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Mass of Sample (g) | 0.5015 | 0.5028 | 0.5009 |
| Standard NaOH Concentration (M) | 0.1000 | 0.1000 | 0.1000 |
| Initial Burette Reading (mL) | 0.50 | 0.75 | 1.02 |
| Final Burette Reading (mL) | 23.85 | 24.18 | 24.35 |
| Volume of NaOH Used (mL) | 23.35 | 23.43 | 23.33 |
| Calculated Purity (%) | 99.4% | 99.5% | 99.4% |
| Average Purity (%) | \multicolumn{3}{c | }{99.4% } |
Chemical Tests for Functional Group Identification
Qualitative chemical tests are performed to identify the functional groups present in a molecule. For this compound, key tests would target the carboxylic acid and the ester groups.
Carboxylic Acid Group Tests:
Sodium Bicarbonate Test: Carboxylic acids are sufficiently acidic to react with sodium bicarbonate (NaHCO₃) to produce carbon dioxide gas, which is observed as effervescence. This test helps distinguish carboxylic acids from less acidic functional groups like phenols.
Litmus (B1172312) Test: As an acidic compound, a solution of this compound will turn blue litmus paper red.
Ester Group Tests:
Hydrolysis: Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol (or phenol) by heating with an acid or a base. Following basic hydrolysis (saponification) with NaOH, the resulting mixture can be acidified. The precipitation of the corresponding carboxylic acid (in this case, 3-Chloro-4-hydroxybenzoic acid) would indicate the presence of the ester.
Hydroxamic Acid Test: This is a more specific test for the ester functional group. The ester is reacted with hydroxylamine (B1172632) to form a hydroxamic acid. In the presence of ferric chloride (FeCl₃), hydroxamic acids form intensely colored (typically deep red or purple) complexes. This provides a positive indication for the ester group.
Table 3: Summary of Chemical Tests for this compound
| Functional Group | Test | Reagent(s) | Positive Observation |
| Carboxylic Acid | Sodium Bicarbonate Test | 5% Sodium Bicarbonate Solution | Brisk effervescence (CO₂ gas evolves) |
| Carboxylic Acid | Litmus Test | Blue Litmus Paper | Litmus paper turns red |
| Ester | Basic Hydrolysis (Saponification) | 1. NaOH solution, heat2. Dilute HCl | Formation of a precipitate upon acidification |
| Ester | Ferric Chloride-Hydroxamate Test | 1. Ethanolic Hydroxylamine HCl, Methanolic KOH2. FeCl₃ solution | Formation of a deep red or purple color |
Future Research Directions and Perspectives
Exploration of Novel and Greener Synthetic Pathways for 3-Chloro-4-acetoxybenzoic Acid
The traditional synthesis of this compound and its precursors often involves multi-step procedures that may utilize harsh reagents or generate significant waste. The acetylation step, for instance, commonly employs acetic anhydride (B1165640) with a strong acid catalyst like sulfuric acid libretexts.orguwimona.edu.jm. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies, aligning with the principles of green chemistry.
Key areas for future investigation include:
Biocatalytic and Enzymatic Synthesis : Nature provides elegant solutions for halogenation and biosynthesis. Research has identified the biosynthetic gene cluster in cyanobacteria responsible for producing 3-chloro-4-hydroxybenzoic acid, the direct precursor to the title compound nih.gov. Future work could focus on harnessing the specific enzymes from this pathway, such as the halogenase (Ab10) and thioesterase (Ab9), for in vitro or whole-cell biocatalytic production. This approach offers high selectivity under mild conditions, drastically reducing chemical waste.
Continuous Flow Chemistry : Shifting from batch processing to continuous flow manufacturing can significantly improve safety, efficiency, and scalability while minimizing waste. Future efforts could design a continuous flow process that integrates the chlorination of 4-hydroxybenzoic acid and its subsequent acetylation, reducing the need for isolation of intermediates and lowering energy consumption, similar to strategies recognized by the EPA Green Chemistry Challenge Awards sustainabledrugdiscovery.eu.
Alternative Acylation Methods : Research should explore greener alternatives to acetic anhydride and sulfuric acid. This could involve using immobilized enzymes (lipases) as catalysts for the acylation step, which can be easily recovered and reused. Another avenue is the use of less hazardous acylating agents and solid acid catalysts that can replace corrosive liquid acids.
Avoiding Hazardous Reagents : Some synthetic routes for related halogenated benzoic acids employ dangerous reagents like alkyllithiums at extremely low temperatures semanticscholar.org. Future synthetic designs must consciously avoid such hazardous materials, instead focusing on pathways with improved safety profiles and more readily controllable reaction conditions, such as those involving nitration, reduction, and diazotization steps semanticscholar.orgresearchgate.net.
Table 1: Comparison of Synthetic Methodologies for this compound
| Parameter | Conventional Method | Future Greener Pathway |
|---|---|---|
| Catalyst | Concentrated H₂SO₄ libretexts.orguwimona.edu.jm | Immobilized Lipase / Solid Acid Catalyst |
| Solvents | Potentially large volumes of organic solvents | Reduced solvent use; aqueous media; recyclable solvents |
| Reagents | Acetic Anhydride, potentially harsh chlorinating agents | Biocatalysis using enzymes nih.gov, less hazardous acylating agents |
| Process Type | Batch Processing | Continuous Flow Synthesis sustainabledrugdiscovery.eu |
| Waste Profile | Higher chemical and energy waste | Reduced waste (high atom economy), lower energy use epa.gov |
| Safety | Use of corrosive acids and potentially hazardous intermediates | Improved intrinsic safety, avoidance of dangerous reagents semanticscholar.org |
Design and Synthesis of New Derivatives with Tailored Biological and Chemical Properties
The this compound scaffold is a versatile starting point for creating new chemical entities with fine-tuned properties. The carboxylic acid group, the acetoxy ester, and the aromatic ring provide multiple points for chemical modification. Future synthetic efforts should focus on creating libraries of novel derivatives to explore structure-activity relationships (SAR).
Potential strategies for derivatization include:
Modification of the Carboxylic Acid : The carboxyl group can be converted into a wide array of functional groups, including amides, esters, and hydrazides. For example, creating a series of amide derivatives by coupling with various amines could modulate lipophilicity and hydrogen bonding capacity, potentially improving cell permeability and target engagement.
Ester Analogues : Replacing the acetate (B1210297) group with other esters (e.g., propionate, benzoate) could influence the rate of hydrolysis, potentially creating prodrugs with different release kinetics of the active 3-chloro-4-hydroxybenzoic acid precursor.
Heterocyclic Scaffolds : The core structure can be used as a building block for more complex heterocyclic systems. For instance, derivatives of related 4-amino-3-chloro benzoate (B1203000) esters have been used to synthesize 1,3,4-oxadiazole (B1194373) and hydrazine-1-carbothioamide derivatives, which have shown promise as enzyme inhibitors nih.gov. A similar strategy could be applied to generate novel heterocyclic compounds from this compound.
Table 2: Proposed Derivatives of this compound and Their Target Properties
| Modification Site | Derivative Class | Example Functional Group | Potential Target Property |
|---|---|---|---|
| Carboxylic Acid | Amides | N-benzyl amide | Improved membrane permeability; altered target specificity |
| Carboxylic Acid | Esters | Methyl ester | Increased lipophilicity; prodrug potential |
| Carboxylic Acid | Heterocycles | 1,3,4-Oxadiazole nih.gov | Novel enzyme inhibition; altered metabolic stability |
| Acetoxy Group | Ester Analogues | Propionyloxy, Benzoyloxy | Modulation of hydrolysis rate for controlled drug release |
| Aromatic Ring | Further Substitution | Addition of fluoro or methyl groups | Altered electronic properties and metabolic stability |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
To accelerate the discovery process and reduce reliance on costly and time-consuming synthesis, future research must integrate advanced computational modeling. In silico techniques can provide profound insights into the physicochemical properties of this compound and its derivatives, predict their biological activities, and guide the rational design of new compounds.
Key computational approaches to be explored:
Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies researchgate.net. These calculations help in understanding the molecule's reactivity and spectroscopic characteristics, similar to studies performed on related acetoxybenzoic acids scialert.net.
Molecular Docking : For derivatives designed as enzyme inhibitors, molecular docking studies can predict the binding modes and affinities within the active site of a target protein. This approach has been successfully used to investigate the binding of 4-amino-3-chloro benzoate derivatives to the Epidermal Growth Factor Receptor (EGFR) nih.gov. Similar studies could identify likely biological targets for this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed. These statistical models correlate chemical structures with specific activities, enabling the prediction of the efficacy of yet-unsynthesized compounds and highlighting the key structural features responsible for their biological effects.
Table 3: Application of Computational Methods in Future Research
| Computational Method | Objective | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Characterize electronic structure | HOMO/LUMO energies, molecular electrostatic potential, reactivity indices researchgate.net |
| Molecular Mechanics (MM) | Determine low-energy conformations | Optimized molecular geometry, steric energy scialert.net |
| Molecular Docking | Predict protein-ligand interactions | Binding affinity, orientation in active site, key binding residues nih.gov |
| QSAR | Develop predictive activity models | Guide the design of new derivatives with enhanced potency |
| ADMET Prediction | Assess drug-likeness | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles |
Further Elucidation of In Vitro Biological Mechanisms and Target Identification
While new derivatives are designed and synthesized, it is crucial that parallel research focuses on rigorously characterizing their biological activity and understanding their molecular mechanisms of action. Future in vitro studies should move beyond preliminary screening to provide a detailed picture of how these compounds function at a cellular and molecular level.
Priorities for future mechanistic studies include:
Enzyme Inhibition Assays : For derivatives designed as enzyme inhibitors, detailed kinetic studies should be performed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Kᵢ).
Cell-Based Mechanistic Studies : If a compound shows anti-proliferative effects, its precise mechanism should be investigated. For example, research on related compounds has demonstrated the induction of apoptosis by targeting EGFR and activating caspases 3 and 8 nih.gov. Future studies could use similar assays (e.g., flow cytometry for cell cycle analysis, Western blotting for signaling proteins) to map the pathways affected by new derivatives.
Target Deconvolution : A critical goal is to identify the specific molecular targets through which these compounds exert their effects. Techniques such as thermal shift assays, affinity chromatography using the compound as bait, and proteomic profiling of treated cells can be employed to discover direct binding partners. This knowledge is essential for understanding the compound's mechanism and for optimizing future derivative design.
By systematically pursuing these interconnected research avenues, the scientific community can build a comprehensive understanding of this compound and fully exploit its potential as a scaffold for developing new molecules with valuable chemical and biological properties.
Q & A
Q. What are the established synthetic routes for 3-Chloro-4-acetoxybenzoic acid, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves a two-step process:
Chlorination : Introduce the chlorine substituent at position 3 of 4-hydroxybenzoic acid using chlorine gas in the presence of FeCl₃ as a catalyst under controlled temperature (25–40°C) .
Acetylation : Protect the hydroxyl group at position 4 via acetylation using acetic anhydride or acetyl chloride in an inert solvent (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl byproducts .
Key Parameters : Reaction temperature, stoichiometry of acetylating agents, and exclusion of moisture to prevent hydrolysis of the acetoxy group.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Use single-crystal X-ray diffraction (employing SHELXL for refinement ) to resolve the molecular structure.
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., chloro at C3, acetoxy at C4) via chemical shifts and coupling patterns.
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740–1760 cm⁻¹ and carboxylic acid (COOH) at ~2500–3300 cm⁻¹ .
Q. What are the common impurities in this compound synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Partial hydrolysis of the acetoxy group to 4-hydroxybenzoic acid derivatives or incomplete chlorination.
- Mitigation :
- Chromatographic Purification : Use flash column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove residual acetic acid or unreacted precursors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the acetylation step?
- Methodological Answer :
- Catalytic Systems : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency at lower temperatures (0–5°C) .
- Solvent Screening : Test aprotic solvents (e.g., THF, acetonitrile) to minimize side reactions. Kinetic studies via HPLC can identify optimal reaction times .
- In situ Monitoring : Use FT-IR or Raman spectroscopy to track esterification progress and terminate reactions at maximal conversion .
Q. What analytical strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Twinned Data Handling : For twinned crystals, employ SHELXL’s twin refinement tools with a BASF parameter to model overlapping lattices .
- High-Resolution Validation : Cross-validate X-ray data with DFT-calculated molecular geometries (e.g., Gaussian software) to confirm bond lengths and angles .
Q. How do electronic effects of substituents influence the acidity of this compound compared to analogs?
- Methodological Answer :
- Computational Studies : Perform pKa calculations using COSMO-RS or DFT to quantify the electron-withdrawing effects of Cl (meta to COOH) and the electron-donating acetoxy group (para to COOH) .
- Experimental Validation : Titrate the compound in aqueous ethanol with standardized NaOH, comparing dissociation constants to chloro- and hydroxy-substituted benzoic acids .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Methodological Answer :
- Process Safety : Control exothermic reactions (e.g., acetylation) using jacketed reactors with precise temperature monitoring .
- Byproduct Management : Implement inline IR spectroscopy or PAT (Process Analytical Technology) to detect and purge impurities in real time .
Safety and Compliance Considerations
Q. What protocols ensure safe disposal of synthetic byproducts and waste solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
